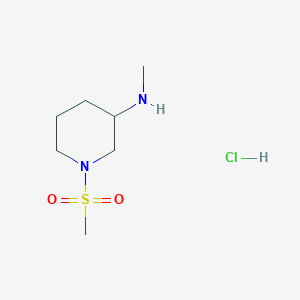
N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and features both methyl and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride typically involves the reaction of piperidine derivatives with methylating and sulfonylating agents. One common method includes the methylation of piperidine followed by sulfonylation. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperidine ring.
Applications De Recherche Scientifique
N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpiperidine: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
N-Methyl-1-(methylsulfonyl)piperidin-4-amine: Similar structure but different position of the amine group, leading to different reactivity and applications.
Uniqueness
N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of both methyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H17ClN2O2S |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
N-methyl-1-methylsulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-8-7-4-3-5-9(6-7)12(2,10)11;/h7-8H,3-6H2,1-2H3;1H |
Clé InChI |
BOACAKXEUCQSSX-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCN(C1)S(=O)(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


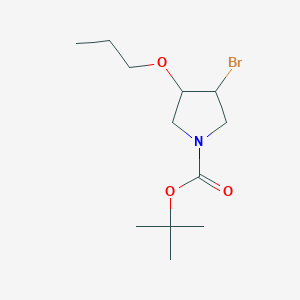
![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)


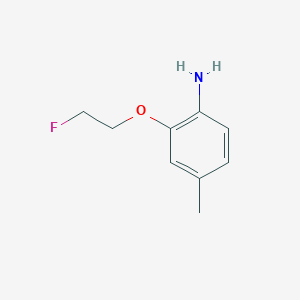
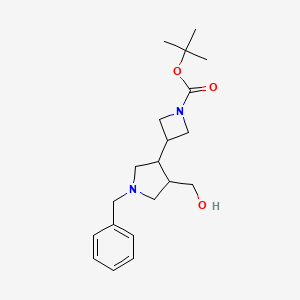

![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)
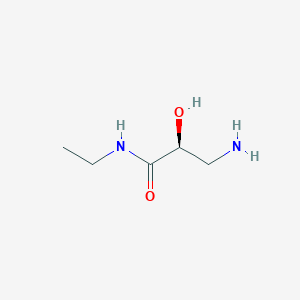
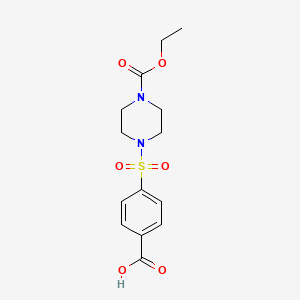

![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)


